1-(4-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-16-5-3-15(4-6-16)20(8-9-20)19(24)23-13-14-7-10-22-17(12-14)18-2-1-11-25-18/h1-7,10-12H,8-9,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBALXZQILAHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Fluorophenyl group : Contributes to hydrophobic interactions.
- Furan-2-ylmethyl group : Potentially enhances bioactivity through receptor interactions.
- Pyridin-4-yl group : Known for its role in biological activity modulation.
Molecular Formula : C₁₈H₁₅FN₂O₂
Molecular Weight : 342.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous cellular processes, including metabolism and cell survival. The IC₅₀ values for related compounds suggest significant inhibitory potential, often in the nanomolar range .
- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells .
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from apoptosis, potentially through modulation of signaling pathways involved in cell survival and death .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Target/Effect | Reported IC₅₀ (nM) | Reference |
|---|---|---|---|
| GSK-3β Inhibition | Enzyme inhibition | 10 - 1314 | |
| Anticancer | Various cancer cell lines | <100 | |
| Neuroprotection | Neuronal apoptosis prevention | Not specified |
Case Studies
- GSK-3β Inhibition Study : A series of amide derivatives were synthesized, including the target compound, and evaluated for GSK-3β inhibition. The most potent inhibitors exhibited IC₅₀ values significantly lower than 100 nM, indicating strong enzymatic inhibition .
- Cytotoxicity Assays : In vitro assays demonstrated that the compound effectively reduced cell viability in several cancer cell lines (e.g., breast and prostate cancer), with mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Research : Research indicated that certain analogs provided protective effects against oxidative stress-induced neuronal death, suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analogues of Cyclopropanecarboxamide Derivatives
Key Observations:
Substituent Diversity :
- The target compound’s furan-pyridine hybrid substituent distinguishes it from analogs like cyclopropylfentanyl (piperidine-phenylethyl) and Golvatinib (dicarboxamide-pyridinyloxy). Furan rings may enhance metabolic stability compared to purely aromatic systems .
- Fluorophenyl groups are common in drug design for their electron-withdrawing effects, improving binding affinity and bioavailability. This is shared with Golvatinib and cyclopropylfentanyl .
Synthetic Challenges: Cyclopropanecarboxamides are typically synthesized via amidation of cyclopropanecarboxylic acid derivatives. and highlight yields of 60–78% for similar carboxamides using column chromatography and NMR for purification/characterization .
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physical Properties
Key Observations:
Halogenated analogs (e.g., 4-chlorophenyl in ) exhibit moderate solubility, suggesting fluorophenyl substituents balance lipophilicity and bioavailability .
Biological Targets :
Q & A
Q. What are the critical steps in synthesizing 1-(4-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis involves cyclopropanation, amide coupling, and functional group modifications. Key steps include:
- Cyclopropanation: Use of cyclopropanation reagents (e.g., iodomethane with a base) to form the cyclopropane ring. Reaction temperature (0–5°C) and solvent polarity (e.g., dichloromethane) are critical for ring stability .
- Amide Coupling: Activation of the cyclopropanecarboxylic acid using carbodiimides (e.g., EDC/HOBt) and coupling with the amine derivative (e.g., (2-(furan-2-yl)pyridin-4-yl)methylamine). Solvents like DMF enhance reaction efficiency .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures ≥95% purity. LC-MS and NMR validate structural integrity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and chromatographic techniques is employed:
- NMR Spectroscopy: H and C NMR confirm the presence of the cyclopropane ring (δ ~1.2–1.8 ppm for cyclopropane protons) and fluorophenyl group (δ ~7.2–7.6 ppm). F NMR validates fluorine substitution .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 379.15) .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity, with retention time matching reference standards .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer: Initial screening focuses on target engagement and cytotoxicity:
- Enzyme Inhibition Assays: Use recombinant enzymes (e.g., kinases) in fluorescence-based assays to measure IC values. Include controls like staurosporine .
- Cell Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify EC .
- Solubility Testing: Shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for in vivo studies .
Advanced Research Questions
Q. How can molecular modeling predict the interaction of this compound with biological targets?
Methodological Answer: Computational approaches include:
- Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1). The fluorophenyl group often occupies hydrophobic pockets, while the furan-pyridine moiety engages in π-π stacking .
- MD Simulations: GROMACS simulations (10 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein interactions .
- ADMET Prediction: SwissADME predicts logP (~3.2) and bioavailability scores, guiding lead optimization .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
Methodological Answer: Address discrepancies via:
- Orthogonal Assays: Validate kinase inhibition using both radiometric (P-ATP) and fluorescence-based assays. Discrepancies may arise from assay interference (e.g., compound autofluorescence) .
- Off-Target Profiling: Broad-spectrum panels (e.g., Eurofins CEREP) identify non-specific binding. SAR studies then refine selectivity .
- Metabolite Analysis: LC-MS/MS identifies active metabolites that may contribute to observed effects in cell-based assays but not in enzyme assays .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer: SAR strategies include:
- Substituent Variation: Replace the 4-fluorophenyl group with chloro or trifluoromethyl groups to enhance lipophilicity. The furan ring can be substituted with thiophene for improved metabolic stability .
- Scaffold Hopping: Replace the cyclopropane with a bicyclo[1.1.1]pentane to reduce ring strain while retaining conformational rigidity .
- Prodrug Design: Introduce ester groups (e.g., tert-butyl ester) to enhance oral bioavailability, followed by in vivo hydrolysis to the active form .
Q. What advanced analytical techniques characterize degradation products under stress conditions?
Methodological Answer: Forced degradation studies employ:
- Photostability Testing: Expose to UV light (ICH Q1B) and analyze via UPLC-PDA. Major degradation products (e.g., oxidized furan derivatives) are identified by MS/MS fragmentation patterns .
- Thermal Stress: Heat at 80°C for 48 hours. NMR detects cyclopropane ring-opening products (e.g., allylic carboxamides) .
- Hydrolytic Conditions: Acidic (0.1 M HCl) and basic (0.1 M NaOH) hydrolysis followed by LC-HRMS quantifies hydrolytically labile bonds (e.g., amide cleavage) .
Q. How can in vivo pharmacokinetic studies be designed to overcome poor bioavailability?
Methodological Answer: Optimize bioavailability via:
- Formulation Strategies: Use nanoemulsions or cyclodextrin complexes to enhance solubility. Pharmacokinetic parameters (C, AUC) are measured in rodent models .
- Route of Administration: Compare oral vs. intraperitoneal dosing. Blood samples collected at 0, 1, 2, 4, 8, 12, and 24 hours for LC-MS/MS analysis .
- Tissue Distribution: Radiolabel the compound (e.g., C) and quantify accumulation in target organs (e.g., liver, brain) via scintillation counting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
